molecular formula C19H38O4 B055447 Methyl 9,10-dihydroxystearate CAS No. 1115-01-1

Methyl 9,10-dihydroxystearate

Cat. No. B055447
CAS RN: 1115-01-1
M. Wt: 330.5 g/mol
InChI Key: RITHLQKJQSKUAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 9,10-dihydroxystearate can be synthesized through the oxidation of methyl oleate with osmium tetroxide under conditions similar to those used for the fixation of biological material, resulting in bis(methyl 9,10-dihydroxystearate)osmate as the major product (Korn, 1966). Additionally, hydroxylation of methyl oleate using hydrogen peroxide catalyzed by cross-linked cationic exchange resins has been reported as a direct method for obtaining high yields of methyl 9,10-dihydroxystearate (Wallace et al., 1958).

Molecular Structure Analysis

The molecular structure of methyl 9,10-dihydroxystearate and its derivatives can be analyzed using various spectroscopic methods. NMR chemical shift reagents have been utilized for structural determination, providing detailed information on the configuration and stereochemistry of the molecule (Wineburg & Swern, 1974).

Chemical Reactions and Properties

Methyl 9,10-dihydroxystearate undergoes various chemical reactions, including oxidation with hydrogen peroxide to produce a range of monobasic and dibasic acids, demonstrating its reactivity and potential for further chemical modifications (Kameoka, 1961). Its conversion to carboxymethylstearate through hydroformylation and permanganate oxidation has also been described, showcasing its versatility in chemical transformations (Dufek, 1978).

Physical Properties Analysis

Methyl 9,10-dihydroxystearate and its cyclic acetals exhibit interesting physical properties, such as being oils at low temperatures, which contrasts with symmetric ketals derived from the same diol that are waxes at room temperature. These properties make them potential candidates for novel biobased lubricants (Filley, 2005).

Scientific Research Applications

  • Oxidation of Methyl 9,10-Dihydroxystearate:

    • Oxidized using a 30% hydrogen peroxide solution under specific conditions, producing several monobasic and dibasic acids including succinic and adipic acids with good yield (Kameoka, 1961).
  • Use as an Internal Standard in Chromatographic Methods:

    • Employed as an internal standard in high-performance liquid chromatography for quantitating free acids, mono-, di-, and triglycerides (Payne-Wahl et al., 1981).
  • NMR Studies of Lipid Derivatives:

    • Utilized in NMR studies to expand structural information on various derivatives of methyl oleate and elaidate (Wineburg & Swern, 1974).
  • Reaction with Osmium Tetroxide:

    • Reacted with osmium tetroxide, producing diesters of osmic acid linked with fatty acids (Korn, 1967).
  • Hydrolysis of Epoxyoctadecanoates:

    • Demonstrated that alumina-catalyzed hydrolysis of fatty epoxides is an efficient way to synthesize polyhydroxy materials, suitable for industrial applications (Piazza, Nuñez, & Foglia, 2003).
  • Direct Hydroxylation Method:

    • A method for hydroxylation of methyl oleate to produce methyl 9,10-dihydroxystearate directly with hydrogen peroxide as a catalyst (Wallace et al., 1958).
  • Compatibility with Commercial Polymers:

    • Studied for compatibility with commercial polymers, showing potential in polymeric plasticizers and other applications (Knight et al., 1950).
  • Conversion to Hydroxyesters:

Safety And Hazards

When handling Methyl 9,10-dihydroxystearate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Future Directions

The future directions in the research and application of Methyl 9,10-dihydroxystearate involve the use of organic solvent nanofiltration for catalyst separation in the homogeneously W-catalyzed oxidative cleavage of renewable Methyl 9,10-dihydroxystearate . This process is a step towards a process concept for product purification or catalyst recycling strategy .

properties

IUPAC Name

methyl 9,10-dihydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHLQKJQSKUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880895
Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9,10-dihydroxyoctadecanoate

CAS RN

1115-01-1
Record name Methyl 9,10-dihydroxystearate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9,10-dihydroxyoctadecanoate
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Record name Methyl 9,10-dihydroxystearate
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Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
J Vondran, T Benninghoff… - European Journal of …, 2022 - Wiley Online Library
The sequence of the homogeneously Ru‐catalyzed epoxidation of methyl oleate and acid‐catalyzed hydrolysis of the corresponding epoxide methyl 9,10‐epoxy stearate is successfully …
Number of citations: 2 onlinelibrary.wiley.com
J Filley - Bioresource Technology, 2005 - Elsevier
Potential new lubricants and fuel lubricity enhancers have been prepared from methyl 9,10-dihydroxystearate and long chain aldehydes to form the corresponding cyclic acetals. These …
Number of citations: 42 www.sciencedirect.com
N Araji, G Chatel, A Moores, F Jérôme… - New Journal of …, 2020 - pubs.rsc.org
The dihydroxylation of fatty methyl esters is of prime importance for the synthesis of surfactants and lubricants. The conversion of methyl oleate (MO) to 98% yield of methyl-9,10-…
Number of citations: 6 pubs.rsc.org
CN Christopoulou, EG Perkins - Journal of the American Oil …, 1989 - Wiley Online Library
Dimers, structurally representative of those formed during thermal‐oxidative reactions in fats and oils, including the dihydroxy, tetrahydroxy, and the diketo dimer of methyl stearate, were …
Number of citations: 12 aocs.onlinelibrary.wiley.com
P Bondioli, L Della Bella, G Rivolta - Riv. Ital. Sostanze Grasse, 2016 - researchgate.net
Dihydroxystearic acid (DHSA) is becoming a very interesting chemical for the preparation of a number of different derivatives, such as polymers, ester lubricants and azelaic/pelargonic …
Number of citations: 3 www.researchgate.net
EN Frankel, DG McConnell, CD Evans - Journal of the American Oil …, 1962 - Springer
A liquid-partition chromatographic procedure was used to separate hydroxy fatty acids, their methyl esters, and reduced fatty ester hydroperoxides. Mixtures of methyl stearate, mono- …
Number of citations: 26 link.springer.com
WG Niehaus Jr, A Kisic, A Torkelson… - Journal of biological …, 1970 - Elsevier
A soluble (105,000 x g supernatant) enzyme preparation from a pseudomonad which catalyzes the stereospecific hydration of the double bond of a number of cis-Δ 9 -olefinic fatty acids …
Number of citations: 43 www.sciencedirect.com
J Vondran, M Peters, A Schnettger… - Catalysis Science & …, 2022 - pubs.rsc.org
Feasibility of oxidative cleavage of methyl oleate in a homogeneous reaction, facilitating the subsequent recovery of the catalyst from a single phase, is a challenge. Using the high …
Number of citations: 3 pubs.rsc.org
GA Ulsaker, G Teien - Analyst, 1984 - pubs.rsc.org
Recently, 9, lO-epoxystearate (9, lO-epoxyoctadecanoate) was identified in blood stored in poly (viny1 chloride)(PVC) bags and its presence in the PVC material was confirmed. …
Number of citations: 8 pubs.rsc.org
SY Reddy, JV Prabhakar - Journal of the American Oil Chemists' Society, 1985 - Springer
Components affecting solidification properties of sal (Shorea robusta) fat have been studied. Triglycerides containing 9,10-dihydroxystearic acid (DHS-TGs) present to about 3% have …
Number of citations: 13 link.springer.com

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